1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a structurally complex small molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety, a piperazine linker, and a 2-chloro-6-fluorophenyl ethanone group. This compound’s design integrates multiple pharmacophoric elements:
- Pyrimidine-triazole core: Likely enhances hydrogen bonding and π-π stacking interactions, critical for target binding .
- Piperazine linker: Improves solubility and conformational flexibility, a common feature in bioactive molecules targeting central nervous system (CNS) receptors .
- 2-Chloro-6-fluorophenyl ethanone: The halogenated aryl group may contribute to lipophilicity and metabolic stability, as seen in analogous compounds .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN7O/c19-14-2-1-3-15(20)13(14)8-18(28)26-6-4-25(5-7-26)16-9-17(23-11-22-16)27-12-21-10-24-27/h1-3,9-12H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWPKUYOGDARKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed through a condensation reaction between a β-diketone and an amidine.
Coupling of the Triazole and Pyrimidine Rings: This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to link the triazole and pyrimidine rings.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a nucleophilic substitution reaction involving ethylenediamine and a dihalide.
Final Coupling and Substitution: The final step involves coupling the piperazine ring with the substituted ethanone moiety using a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyrimidine have shown effectiveness against various bacterial and fungal strains. A study on related compounds demonstrated that several synthesized derivatives displayed promising antibacterial and antifungal activities compared to standard drugs .
Cancer Treatment : The triazole and piperazine moieties are known for their roles in anticancer drug development. Compounds featuring these groups have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, triazole derivatives have been reported to interact with specific targets in cancer cells, leading to cell cycle arrest and programmed cell death .
CNS Disorders : The piperazine structure is frequently associated with neuroactive compounds. Research has suggested that derivatives of piperazine can exhibit anxiolytic and antidepressant effects. Compounds similar to the one have been evaluated for their potential to modulate neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression .
Pharmacology
CXCR3 Receptor Modulation : The compound has been investigated for its potential as a modulator of the CXCR3 receptor, which plays a crucial role in immune response and inflammation. Targeting this receptor could lead to therapeutic advancements in treating autoimmune diseases and inflammatory disorders .
Drug Design : The unique structural features of this compound make it a candidate for further drug design efforts. Molecular docking studies have indicated that it can bind effectively to various biological targets, suggesting its utility in the development of new pharmaceuticals aimed at diverse therapeutic areas .
Agricultural Applications
Fungicides : The antifungal properties of triazole derivatives make them suitable candidates for agricultural fungicides. Compounds with similar structures have been shown to inhibit fungal pathogens in crops, thereby enhancing agricultural productivity and crop protection against diseases .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as cytochrome P450 and receptors such as G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and synthetic strategies:
Structural Analogues
Key Differences and Implications
- Compared to sulfonyl-piperazine derivatives (), the triazole may reduce metabolic degradation, as sulfonamides are prone to enzymatic cleavage .
- Substituent Effects: The 2-chloro-6-fluorophenyl group in the target differs from 4-chloro-2-(trifluoromethyl)phenyl () and 4-fluorophenyl (). The ortho-chloro and para-fluoro arrangement may optimize steric and electronic interactions in hydrophobic pockets .
- Synthetic Flexibility: Piperazine-based compounds (e.g., ) are often synthesized via nucleophilic substitution or coupling reactions.
Research Findings and Hypotheses
While biological data for the target compound are absent in the evidence, structural comparisons suggest:
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Structure and Properties
This compound features a triazole and pyrimidine moiety, which are known for their diverse biological activities. The presence of a piperazine ring enhances its pharmacokinetic properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the triazole and pyrimidine rings have demonstrated activity against various strains of bacteria and fungi. A study reported that certain triazole-pyrimidine derivatives displayed inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
Anticancer Properties
Compounds similar in structure have also been evaluated for their anticancer potential. Research indicates that triazole-containing compounds can inhibit dihydrofolate reductase (DHFR), leading to reduced DNA synthesis in cancer cells . This inhibition is crucial in the context of cancer therapy as it hampers the proliferation of malignant cells.
Case Studies
A notable case study involved the synthesis and evaluation of substituted pyrimidine derivatives for their anti-tubercular activity. Among the tested compounds, one derivative exhibited an IC90 value of 40.32 μM, indicating moderate efficacy against Mycobacterium tuberculosis . Furthermore, these compounds were assessed for cytotoxicity against human embryonic kidney cells (HEK-293), revealing a favorable safety profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole moiety is known to inhibit enzymes critical for nucleic acid synthesis.
- Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA, disrupting replication processes.
- Modulation of Signaling Pathways : Compounds with similar structures have been shown to influence various signaling pathways associated with cell growth and apoptosis.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
